molecular formula C12H12FN3 B13089203 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B13089203
M. Wt: 217.24 g/mol
InChI Key: KPVKUVYMDNAFLG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(fluorophenyl)isocyanate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. This unique structural feature may contribute to its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

2-(2-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H12FN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2

InChI Key

KPVKUVYMDNAFLG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3F)CN1

Origin of Product

United States

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